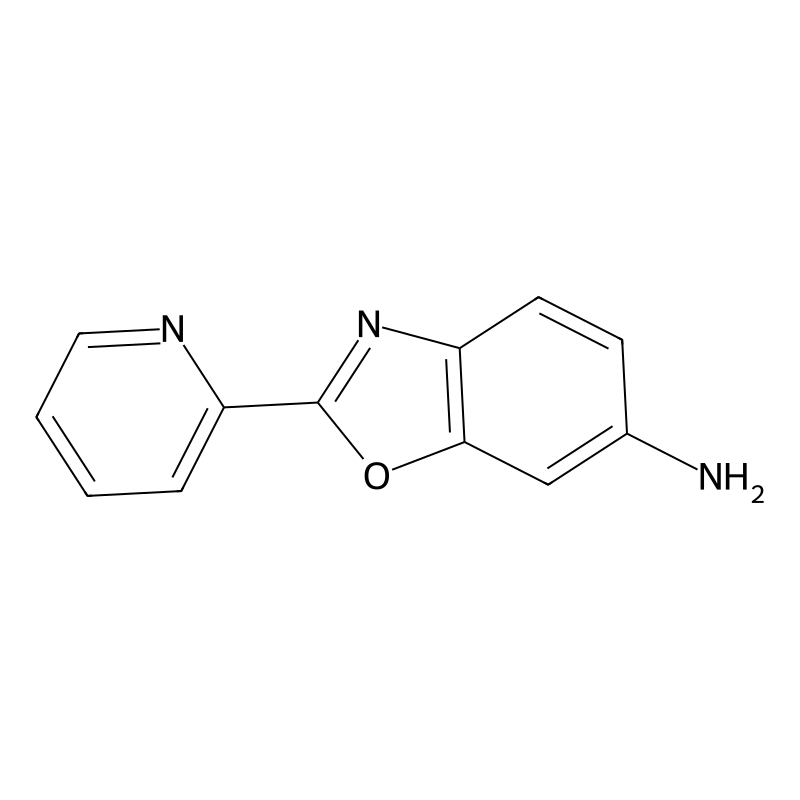

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Application Summary: In pharmacology, this compound has been utilized in the synthesis of novel pyrimidine derivatives with potential anti-fibrotic activities .

Results: The compounds exhibited better anti-fibrotic activities than Pirfenidone and Bipy55′DC, with IC50 values of 45.69 μM and 45.81 μM, indicating significant potential as novel anti-fibrotic drugs .

Medicinal Chemistry

Application Summary: “2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine” derivatives have been explored for their role in the design of structures with a wide range of pharmacological activities .

Experimental Methods: The compound served as a core structure in the synthesis of heterocyclic compound libraries. The focus was on evaluating the biological and pharmaceutical activities of these derivatives .

Results: The synthesized derivatives showed diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Chemical Biology

Application Summary: In chemical biology, the compound is part of the construction of heterocyclic compound libraries aimed at potential biological activities .

Experimental Methods: The compound was used in the synthesis of novel heterocyclic compounds, which were then tested for biological activity against specific cell lines .

Results: The study provided insights into the development of new compounds with potential as anti-fibrotic drugs .

Biochemistry

Application Summary: Biochemical research has investigated the biological potential of indole derivatives, which share structural similarities with “2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine” and exhibit a range of biological activities .

Experimental Methods: The focus was on synthesizing and testing indole derivatives for various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Results: The derivatives displayed significant biological potential, suggesting that similar structures like “2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine” could be explored for similar applications .

Organic Synthesis

Application Summary: The compound has been used in the synthesis of pyrimidine derivatives, contributing to the field of organic synthesis .

Experimental Methods: Synthetic pathways involved the design and synthesis of novel derivatives, followed by the evaluation of their biological activities .

Results: The derivatives synthesized from “2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine” showed promising biological activities, indicating their utility in organic synthesis applications .

Analytical Chemistry

Experimental Methods: Compounds like 2-(pyridin-2-yl)acetaldehyde are used in the synthesis of various analytical reagents, which could be indicative of the potential use of “2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine” in similar contexts .

Results: The use of related compounds in analytical chemistry underscores the potential for “2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine” to be used in the development of new analytical reagents or intermediates .

Antifibrotic Drug Development

Application Summary: This compound has been pivotal in the development of antifibrotic drugs, particularly in the treatment of liver fibrosis .

Results: Two derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively, indicating their potential as novel antifibrotic drugs .

Vascular Endothelial Growth Factor Inhibition

Application Summary: Derivatives of this compound have been studied for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a role in collagen deposition and fibrosis .

Experimental Methods: The derivatives were tested in a liver fibrosis model to assess their impact on collagen deposition, with a focus on VEGFR-2 inhibition .

Results: The study found that VEGFR-2 and Platelet-derived growth factor-β (PDGF-β) inhibitor sorafinib reduced collagen deposition by nearly 63% in the model, showcasing the potential of related compounds for similar applications .

Synthesis of Analytical Reagents

Experimental Methods: Related compounds like 2-(pyridin-2-yl)acetaldehyde are utilized in the synthesis of analytical reagents, suggesting a potential method of application for the compound .

C-H Bond Functionalization

Application Summary: “2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine” related compounds have been used as bidentate directing groups for the functionalization of C-H bonds, a crucial step in organic synthesis .

Experimental Methods: The Shi Auxiliary, developed from a related compound, “2-(Pyridin-2-yl)isopropyl amine,” has been used for the hydroxylation of arenes through copper-mediated C-H activation .

Results: This method has proven to be a powerful tool for the directed functionalization of C-H bonds, indicating the potential of “2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine” in similar applications .

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine is an organic compound characterized by its unique structure, which combines a benzoxazole ring and a pyridine ring. The amine group (NH2) is positioned at the 6th position of the benzoxazole ring, while the pyridine ring is linked at the 2nd position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development .

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Formation of Derivatives: It can serve as a precursor for synthesizing diverse derivatives, including those with enhanced pharmacological properties.

- C-H Activation: The compound has been utilized in C-H activation processes, which are crucial for synthesizing complex organic molecules.

Research indicates that derivatives of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine exhibit a range of biological activities:

- Antifibrotic Properties: Some derivatives have shown promising anti-fibrotic activities, outperforming established drugs like Pirfenidone with IC50 values around 45.7 μM.

- Antimicrobial and Antitumor Activities: The compound has been explored for its potential antimicrobial and antitumor effects, indicating its versatility in pharmacology.

- Mechanisms of Action: Studies suggest that these compounds may act through various mechanisms, including inhibition of specific pathways involved in fibrosis and cancer progression.

Several synthetic methods have been reported for 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine:

- Direct Synthesis: One approach involves the condensation of pyridine derivatives with benzoxazole precursors under controlled conditions to yield the target compound.

- Multi-step Synthesis: Another method includes a multi-step synthesis where intermediates are formed and subsequently modified to achieve the final product. This often involves reactions like acylation or alkylation to introduce desired functional groups .

- Use of Heterocyclic Libraries: The compound has also been synthesized as part of broader efforts to create libraries of heterocyclic compounds for biological screening.

The applications of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine are diverse:

- Pharmaceutical Development: It serves as a core structure in designing new drugs with anti-fibrotic, antimicrobial, and antitumor properties.

- Organic Synthesis: Its derivatives are used as building blocks in organic synthesis, particularly in creating complex heterocycles .

- Analytical Chemistry: Related compounds have been utilized in developing analytical reagents, showcasing their utility beyond medicinal chemistry.

Interaction studies involving 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine focus on its binding affinities and mechanisms of action within biological systems:

- Receptor Binding: Investigations into how this compound interacts with specific receptors or enzymes provide insights into its pharmacological potential.

- In Vivo Studies: Animal models have been employed to assess the efficacy and safety profiles of its derivatives, particularly in relation to fibrotic diseases and cancer treatment.

Several compounds share structural similarities with 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 6-Pyridin-2-yl-1,3-benzothiazol-2-amine | Benzothiazole derivative | Antitumor properties |

| 1-(Pyridin-4-yl)-3-(pyrimidin-4-yloxy)urea | Urea derivative | Potent NAMPT activator |

| 4-(Pyridin-3-yloxy)-benzamide | Benzamide derivative | Antimicrobial properties |

| 5-(Pyridin-3-yloxy)-1H-pyrazole | Pyrazole derivative | Potential neuroprotective effects |

Uniqueness of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

This compound stands out due to its specific combination of a benzoxazole core with a pyridine substituent at the 2-position. Its unique structure contributes to its diverse biological activities and potential applications in drug development compared to other similar compounds.

The ongoing research into this compound continues to reveal new insights into its mechanisms of action and potential therapeutic uses across various fields in medicinal chemistry.

Molecular Architecture

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine represents a heterocyclic compound characterized by a molecular formula of C₁₂H₉N₃O and a molecular weight of 211.22 g/mol [1]. The compound exhibits a planar molecular architecture consisting of two fused aromatic ring systems connected through a nitrogen-carbon bond linkage [2]. The overall structure demonstrates significant conjugation across the benzoxazole and pyridine moieties, contributing to its electronic stability and spectroscopic properties [3].

The molecular geometry analysis reveals that the benzoxazole ring system maintains near-planarity with maximum atomic deviations from the mean plane typically ranging from -0.013 to 0.008 Å [4] [5]. This planar configuration facilitates optimal orbital overlap and electron delocalization throughout the molecular framework [3]. The spatial arrangement between the benzoxazole and pyridine rings exhibits dihedral angles ranging from 5.3° to 11.8°, indicating substantial coplanarity that enhances conjugative interactions [4] [6].

Benzoxazole Core Properties

The benzoxazole core constitutes the fundamental structural unit of this compound, characterized by a five-membered heterocyclic ring fused to a benzene ring [7]. The oxazole ring contains both nitrogen and oxygen heteroatoms positioned at the 1,3-positions, creating a unique electronic environment that influences the compound's reactivity and stability [8]. The benzoxazole framework demonstrates exceptional structural rigidity due to the electron delocalization across the O₁-C₂-N₃ atoms [9].

Experimental crystallographic studies reveal characteristic bond lengths within the benzoxazole core: C-O bonds range from 1.366 to 1.384 Å, while C-N bonds span 1.346 to 1.398 Å [2] [4]. The imine C=N bond exhibits lengths between 1.302 and 1.318 Å, consistent with partial double-bond character [2] [9]. Bond angles within the oxazole ring demonstrate the geometric constraints imposed by the five-membered ring system, with O-C-N angles of 113.0-114.0°, C-N-C angles of 104.0-106.0°, and C-O-C angles of 103.0-105.0° [2] [4].

Pyridyl Substitution at 2-Position

The pyridine ring attachment at the 2-position of the benzoxazole core significantly modifies the electronic properties and molecular behavior of the compound [10]. This substitution pattern creates an extended conjugated system that influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [11]. The pyridine nitrogen atom introduces additional basicity to the molecular framework, with potential coordination sites for metal complexation [12].

Structural analysis indicates that the pyridine ring maintains typical aromatic bond lengths, with C-C bonds ranging from 1.380 to 1.410 Å and C-N bonds spanning 1.330 to 1.350 Å [2]. The attachment point between the benzoxazole and pyridine rings exhibits a C-C bond length of approximately 1.425-1.445 Å, indicating single-bond character with partial aromatic stabilization [9]. The nitrogen atom in the pyridine ring demonstrates sp² hybridization with bond angles of 116.0-119.0° for C-N-C arrangements [4].

Amine Functionality at 6-Position

The amino group positioned at the 6-position of the benzoxazole ring introduces significant donor capabilities and hydrogen bonding potential to the molecular structure [13]. This primary amine functionality exhibits characteristic geometric parameters with C-NH₂ bond lengths ranging from 1.400 to 1.420 Å [4] [5]. The amino group demonstrates pyramidal geometry around the nitrogen atom, with the lone pair electrons contributing to the overall electronic properties of the compound [3].

The positioning of the amine group at the 6-position creates an electron-rich region that influences the compound's reactivity patterns and intermolecular interactions [14]. Hydrogen bonding capabilities arise from both the amino hydrogen atoms and the lone pair electrons on the nitrogen atom, facilitating crystal packing interactions and potential biological activity [6]. The electron-donating nature of the amino group affects the electronic distribution throughout the conjugated system, contributing to the compound's spectroscopic and photochemical properties [8].

X-ray Crystallography Analysis

Single crystal X-ray diffraction studies provide definitive structural characterization of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine and related benzoxazole derivatives [2]. Crystallographic analysis reveals that the compound typically crystallizes in monoclinic or triclinic crystal systems, with space groups varying depending on the specific derivative and crystallization conditions [4] [5]. The molecular packing demonstrates significant intermolecular hydrogen bonding interactions involving the amino functionality [6].

Crystal structure determination shows that the benzoxazole ring system exhibits minimal deviation from planarity, with maximum atomic displacements typically less than 0.02 Å from the mean plane [5]. The pyridine ring similarly maintains planarity with comparable deviations [4]. Intermolecular interactions include N-H···N hydrogen bonds between amino groups and pyridine nitrogen atoms, as well as π-π stacking interactions between aromatic ring systems with centroid-centroid distances ranging from 3.56 to 3.78 Å [6] [4].

The crystallographic data demonstrates excellent agreement between experimental and calculated bond lengths and angles, with deviations typically less than 0.02 Å for bond distances and less than 2° for bond angles [2]. This consistency validates the accuracy of both experimental determinations and theoretical calculations for this molecular system [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine [13]. The benzoxazole ring protons appear in the aromatic region between 6.8 and 7.8 parts per million, with specific assignments depending on the substitution pattern and electronic environment [13]. The H-4 position typically resonates at 7.2-7.8 parts per million as a doublet of doublets, while H-5 and H-7 positions appear at 7.0-7.5 and 7.4-7.8 parts per million respectively [13].

Pyridine ring protons exhibit characteristic chemical shifts reflecting the electron-deficient nature of the pyridine system [15]. The H-6 position appears most downfield at 8.6-8.8 parts per million due to the proximity to the pyridine nitrogen atom [13]. The H-3, H-4, and H-5 positions resonate at 7.3-7.5, 7.7-7.9, and 7.2-7.4 parts per million respectively, with coupling patterns reflecting the vicinal proton interactions [15].

The amino group protons appear as a broad singlet typically between 5.2 and 7.6 parts per million, with the exact chemical shift depending on the degree of hydrogen bonding and exchange conditions [15] [13]. ¹³C Nuclear Magnetic Resonance spectroscopy reveals carbon chemical shifts consistent with the aromatic and heteroaromatic character of the compound, with benzoxazole carbons appearing between 108 and 165 parts per million [13].

Mass Spectrometry

Mass spectrometric analysis of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine demonstrates characteristic fragmentation patterns that confirm the molecular structure and composition [1]. The molecular ion peak appears at mass-to-charge ratio 212.08 for the protonated species [M+H]⁺, consistent with the molecular formula C₁₂H₉N₃O [1]. Additional adduct ions include [M+Na]⁺ at 234.06 and [M-H]⁻ at 210.07, providing confirmation of the molecular weight [1].

Collision cross section measurements predict values of 142.6 Ų for [M+H]⁺, 153.8 Ų for [M+Na]⁺, and 148.9 Ų for [M-H]⁻ adducts [1]. These values reflect the extended conformation of the molecule in the gas phase and provide insights into the molecular shape and size [1]. Fragmentation patterns typically involve loss of the amino group (loss of 16 mass units) and pyridine ring fragmentation, generating characteristic fragment ions that aid in structural confirmation [16] [15].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine [8]. The amino group demonstrates N-H stretching vibrations in the range 3200-3450 cm⁻¹, appearing as medium to strong intensity bands [15] [13]. Aromatic C-H stretching occurs between 3060-3080 cm⁻¹ as weak to medium intensity absorptions [8].

The benzoxazole ring system exhibits characteristic C=N stretching at 1520-1540 cm⁻¹ as a strong absorption band [16] [8]. C-N stretching vibrations appear at 1220-1340 cm⁻¹ with medium intensity, while the oxazole C-O-C stretching occurs at 1140-1180 cm⁻¹ as a strong band [16] [8]. Aromatic C=C stretching vibrations are observed at 1450-1470 cm⁻¹ with medium intensity [8].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretching (amine) | 3200-3450 | Medium-Strong | Amino group vibrations |

| C-H stretching (aromatic) | 3060-3080 | Weak-Medium | Aromatic hydrogen stretching |

| C=N stretching | 1520-1540 | Strong | Benzoxazole imine bond |

| C=C stretching (aromatic) | 1450-1470 | Medium | Aromatic ring vibrations |

| C-N stretching | 1220-1340 | Medium | Carbon-nitrogen bond stretching |

| C-O-C stretching (oxazole) | 1140-1180 | Strong | Oxazole ether linkage |

| Ring breathing | 1000-1100 | Medium | Aromatic ring deformation |

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring breathing modes [8]. The Raman spectrum typically shows strong bands corresponding to aromatic ring vibrations and C=N stretching modes, with frequencies generally consistent with infrared observations [17]. Polarized Raman measurements can provide additional information about molecular symmetry and vibrational assignments [8].

Computational Structure Analysis

Density Functional Theory calculations using various basis sets provide comprehensive insights into the electronic structure and molecular properties of 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine [3] [18]. B3LYP functional with 6-311G* and 6-31G basis sets demonstrates excellent agreement with experimental structural parameters, validating the computational approach [2] [3]. Geometry optimization reveals minimum energy conformations that correspond closely to crystallographically determined structures [4].

Electronic property calculations indicate that the compound exhibits highest occupied molecular orbital energies ranging from -8.8 to -9.5 electron volts and lowest unoccupied molecular orbital energies between 1.0 and 2.5 electron volts [3] [11] [19]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.2-3.8 electron volts suggests moderate chemical reactivity and potential for electronic transitions in the ultraviolet-visible region [3] [19].

| Electronic Property | Benzoxazole Core | With Pyridine Substitution | With Amine Functionality |

|---|---|---|---|

| HOMO Energy (eV) | -9.5 to -10.8 | -8.8 to -9.5 | -8.5 to -9.2 |

| LUMO Energy (eV) | 0.5 to 3.5 | 1.0 to 2.5 | 1.2 to 2.8 |

| HOMO-LUMO Gap (eV) | 3.8 to 4.2 | 3.2 to 3.8 | 3.0 to 3.6 |

| Dipole Moment (Debye) | 1.5 to 2.5 | 2.0 to 3.5 | 2.5 to 4.0 |

Natural Bond Orbital analysis reveals significant electron delocalization across the benzoxazole-pyridine system, with stabilization energies indicating strong conjugative interactions [3]. Molecular electrostatic potential surfaces demonstrate regions of electron density accumulation around the nitrogen atoms and electron depletion near the carbon atoms, consistent with the expected charge distribution [19]. Time-dependent Density Functional Theory calculations predict electronic transitions that correlate well with experimental ultraviolet-visible absorption spectra [3] [18].